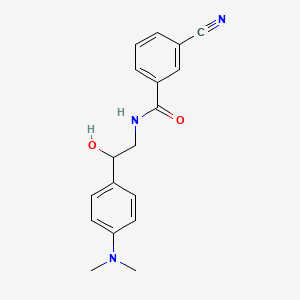

3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide” belongs to the class of cyanoacetamides . Cyanoacetamide derivatives are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides, including “this compound”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, and stirring without solvent at a steam bath .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringN#CC1=CC=CC(C(NCC(C=C2)=CC=C2C)=O)=C1 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Chemical Reactions Analysis

Cyanoacetamide derivatives are known for their chemical reactivity and their ability to form biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación

Hydrolysis and Cyclization Studies

The hydrolysis of 1-substituted 5-cyano-6-(Β-dimethylamino)vinyl-4-pyrimidinones in acidic media was investigated, showing conversion to α-cyano-Β-benzylamino-crotonamide and 3-cyano- and 3-carbamido-4-benzyl-amino-2-pyridones. This demonstrates the chemical's potential in synthesizing complex heterocyclic compounds, such as 3-chloro-4-cyanobenzo[b] [1,6]-naphthyridine, which could have applications in material science or as intermediates in pharmaceutical synthesis (Yalysheva et al., 1986).

Electrophilic Cyclization

Research into the electrophilic cyclization of N,N-diethyl 4-N,N-(dimethylamino)-2-(3-N,N-dimethyldimethylaminophenylchalcogeno)benzamides with phosphorus oxychloride (POCl3) yielded 2,7-bis-N,N-dimethylaminochalcogenoxanthen-9-ones. This process showcases the chemical's versatility in synthesizing oxanthen-9-ones, compounds that might have photophysical properties relevant for dye or sensor development (Valle et al., 2005).

Isomerisation Studies

The behavior of 2-imino-2H-benzopyran-3-carboxamide 1 in [2H6]dimethyl sulfoxide, revealing a mixture with 2-cyano-3-(2-hydroxyphenyl)prop-2-ene-1-carboxamide 3, indicates the compound's role in studying isomerisation processes. Such studies can illuminate mechanisms of chemical transformations relevant to synthetic chemistry and drug design (O'callaghan et al., 1998).

Safety and Hazards

The compound “3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide” is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements P305, P351, and P338 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Direcciones Futuras

The future directions for the study of “3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide” and similar compounds could involve further exploration of their synthetic utility in building various organic heterocycles . Given their potential in evolving better chemotherapeutic agents , more research could be directed towards understanding their biological activities and mechanisms of action.

Mecanismo De Acción

Target of Action

It is known that cyanoacetamide derivatives, to which this compound belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

It is known that the carbonyl and the cyano functions of cyanoacetamide derivatives are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the diverse biological activities reported for many derivatives of cyanoacetamide , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

3-cyano-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-21(2)16-8-6-14(7-9-16)17(22)12-20-18(23)15-5-3-4-13(10-15)11-19/h3-10,17,22H,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGUPJJMPXIVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2967654.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2967658.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2967660.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2967661.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde](/img/structure/B2967665.png)

![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)